Benzothiazole

Catalog No.
S578173
CAS No.
95-16-9
M.F
C7H5NS
M. Wt
135.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzothiazole

CAS Number

95-16-9

Product Name

Benzothiazole

IUPAC Name

1,3-benzothiazole

Molecular Formula

C7H5NS

Molecular Weight

135.19 g/mol

InChI

InChI=1S/C7H5NS/c1-2-4-7-6(3-1)8-5-9-7/h1-5H

InChI Key

IOJUPLGTWVMSFF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CS2

Solubility

SLIGHTLY SOL IN WATER; SOL IN ALC, CARBON DISULFIDE
Very soluble in ether, soluble in acetone, slightly soluble in water.
4.3 mg/mL at 25 °C
Very slightly soluble in water; Soluble in acetone, carbon disulfide
Miscible at room temperature (in ethanol)

Synonyms

1-Thia-3-azaindene; Benzo[d]thiazole; Benzosulfonazole; NSC 8040; Vangard BT;

Canonical SMILES

C1=CC=C2C(=C1)N=CS2

Benzothiazole, a five-membered heterocyclic ring containing nitrogen and sulfur atoms, has emerged as a versatile scaffold in medicinal chemistry due to its diverse biological activities [, ]. Research efforts are actively exploring its potential in various therapeutic areas:

Anti-Cancer Properties:

Benzothiazole derivatives display promising anti-cancer potential by targeting different cellular pathways involved in cancer progression. Studies have shown their ability to:

  • Inhibit cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines [, ].
  • Target specific enzymes crucial for cancer cell survival and growth, such as kinases and histone deacetylases [, ].
  • Modulate the immune system to enhance anti-tumor activity [].

These findings suggest that benzothiazole derivatives hold promise for the development of novel anti-cancer agents [].

Anti-Inflammatory and Anti-Microbial Activities:

Research indicates that benzothiazole derivatives possess anti-inflammatory and anti-microbial properties. They can:

  • Reduce inflammation by inhibiting the production of inflammatory mediators [].
  • Exhibit broad-spectrum antibacterial and antifungal activity against various pathogenic microorganisms [, ].

These properties make them potential candidates for treating inflammatory diseases and infectious conditions [, ].

Other Therapeutic Applications:

Beyond the areas mentioned above, benzothiazole derivatives are being explored for their potential applications in:

  • Neurodegenerative diseases: Studies suggest their potential role in protecting neurons and modulating neurotransmitter levels.
  • Diabetes: Some derivatives exhibit anti-diabetic activity by regulating blood sugar levels.
  • Central nervous system disorders: Research is ongoing to investigate their potential use in treating conditions like epilepsy and Alzheimer's disease.

Benzothiazole, specifically 1,3-benzothiazole, is an aromatic heterocyclic compound with the chemical formula C₇H₅NS. It consists of a five-membered thiazole ring fused to a benzene ring. The compound appears as a colorless, slightly viscous liquid and is characterized by its unique structural properties, which include coplanarity among the nine atoms of the bicyclic structure. While the parent compound is not widely used, various derivatives have significant applications in commercial products and nature, such as firefly luciferin .

Due to its reactive functional groups. Key reactions include:

  • Nucleophilic Substitution: Benzothiazole can react with electrophiles such as acid chlorides, ketenes, and aldehydes at room temperature to form various derivatives .
  • Lithiation: The compound can be lithiated at the 2-position of the hetero-ring, allowing subsequent reactions with electrophiles .
  • Condensation Reactions: Benzothiazole derivatives can be synthesized through condensation reactions involving 2-mercaptoaniline and various carbonyl compounds .

Benzothiazole and its derivatives exhibit notable biological activities. They are known for their roles in pharmaceuticals and agrochemicals:

  • Antimicrobial Properties: Several benzothiazole derivatives have demonstrated antibacterial and antifungal activities.
  • Anticancer Effects: Compounds containing the benzothiazole moiety have been researched for their potential anticancer properties.
  • Neuroprotective Effects: Some derivatives are being investigated for their neuroprotective effects, particularly in neurodegenerative diseases .

Various synthesis methods for benzothiazole have been developed:

  • Condensation of 2-Aminobenzenethiol: This is the most common method, involving reaction with carbonyl or cyano compounds under reflux conditions .
  • Cyclization Reactions: Intramolecular cyclization of ortho-halogenated anilines with isothiocyanates or thiol compounds can yield benzothiazoles .
  • Metal-Catalyzed Methods: Recent advancements include copper-catalyzed reactions that facilitate the formation of substituted benzothiazoles from readily available precursors .

Benzothiazole has diverse applications across various fields:

  • Dyes and Pigments: It serves as a key component in dyes, including those used for arsenic detection.
  • Rubber Industry: Benzothiazole derivatives are utilized as accelerators in the vulcanization of rubber.
  • Pharmaceuticals: The compound is found in drugs such as riluzole and pramipexole, which are used for neurological disorders .
  • Food Additives: Benzothiazole occurs naturally in some foods and is used as a flavoring agent due to its meaty flavor profile .

Studies on benzothiazole interactions reveal its reactivity with various biological molecules:

  • Protein Binding: Research indicates that benzothiazoles may interact with skin proteins, raising concerns about potential allergenic effects .
  • Environmental Degradation: Benzothiazole degrades in the atmosphere through reactions with hydroxyl radicals, affecting its environmental persistence .

Benzothiazole shares structural similarities with several related compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
ThiazoleFive-membered ringLacks fused benzene; primarily found in pharmaceuticals
BenzoxazoleOxygen instead of sulfurUsed in dyes and pharmaceuticals; different reactivity
IsoquinolineSix-membered ringExhibits different biological activities; used in alkaloids
BenzimidazoleTwo fused five-membered ringsKnown for its use in anti-parasitic drugs

Benzothiazole's uniqueness lies in its sulfur-containing thiazole ring fused to a benzene structure, which imparts distinct chemical reactivity and biological properties compared to these similar compounds .

Physical Description

Liquid
Yellow liquid with an unpleasant odor; mp = 2 deg C; [HSDB] Colorless liquid; [Alfa Aesar MSDS]
Clear to amber liquid; quinoline-like, rubbery odou

Color/Form

Yellow liquid

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

135.01427034 g/mol

Monoisotopic Mass

135.01427034 g/mol

Boiling Point

227-228 °C AT 765 MM HG
231.00 to 233.00 °C. @ 760.00 mm Hg

Heavy Atom Count

9

Density

1.246 AT 20 °C/4 °C
1.236-1.240

LogP

2.01 (LogP)
2.01

Odor

ODOR SIMILAR TO THAT OF QUINOLINE
Unpleasant odo

Odor Threshold

Odor Threshold Low: 0.08 [mmHg]
Odor Threshold High: 0.4 [mmHg]
Odor threshold from CHEMINFO

Decomposition

WHEN HEATED TO DECOMP, THEY EMIT HIGHLY TOXIC FUMES OF SO(X)/SULFIDES/

Melting Point

2 °C

UNII

G5BW2593EP

GHS Hazard Statements

Aggregated GHS information provided by 1659 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (87.46%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (12.54%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (87.58%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H319 (87.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (87.4%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 [mmHg]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

95-16-9

Wikipedia

Benzothiazole

Biological Half Life

0.14 Days

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

PREPD FROM N,N-DIMETHYLANILINE & SULFUR: KNOWLES, WATT, J ORG CHEM 7, 56 (1942).
BY REFLUXING MIXT OF ZINC O-AMINOPHENYLSULFIDE & FORMIC ACID, FOLLOWED BY STEAM DISTILLATION OF ALKALIZED REACTION MIXT...BY HEATING FORMANILID OR DIMETHYLANILINE WITH SULFUR...BY OXIDATION OF 2-MERCAPTOBENZOTHIAZOLE OR OF CORRESPONDING DISULFIDE...

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Benzothiazole: ACTIVE
REPORTED USES: NON-ALCOHOLIC BEVERAGES, CANDY, BAKED GOODS, MEAT, MEAT SAUCES, SOUPS, MILK, DAIRY PRODUCTS ALL 0.5 PPM. /FROM TABLE/
BENZOTHIAZOLE IS USED TO PREVENT MICROBIAL GROWTH IN SHOES & ATHLETES FOOT DEVELOPMENT. POROUS INSOLES ARE IMPREGNATED WITH SOLN CONTAINING BENZOTHIAZOLE.
...IN...COCOA, SHALLOW-FRIED BEEF, SOYBEAN MILK, STORED CASEIN, HEATED MILK, STALE NON-FAT DRY MILK, & STERILIZED CONCENTRATED MILK...ONLY THIAZOLE DERIV REPORTED WAS BENZOTHIAZOLE.
...BENZOTHIAZOLE /WAS REPORTED/ TO BE PRESENT IN BEER.
For more General Manufacturing Information (Complete) data for BENZOTHIAZOLE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC METHOD FOR CONCN & ANALYSIS OF TRACES OF INDUSTRIAL ORG POLLUTANTS IN ENVIRON AIR & STACKS. BENZOTHIAZOLE AMONG COMPD ANALYZED.
GC and GC-MS methods to detect benzothiazoles in an aquatic environment.
Louter AJH et al; J Chromat 725 (1): 67-83 (1996). Analysis of microcontaminants in aqueous samples by fully automated online phase extraction gas chromatography mass selective design.
Kienhius PGM; J Chromatog 647 (1): 39-50 (1993). Radio frequency only daughter scan mode to provide more spectral information in liquid chromatography thermospray tandem mass spectrometry.

Dates

Modify: 2023-08-15
Hert et al. Quantifying biogenic bias in screening libraries Nature Chemical Biology, doi: 10.1038/nchembio.180, published online 31 May 2009 http://www.nature.com/naturechemicalbiology

Explore Compound Types